Zimeldine-d6

LC-MS/MS Bioanalysis Internal Standard

Zimeldine-d6, formally 3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine (CAS 1185239-75-1), is a hexadeuterated analog of the selective serotonin reuptake inhibitor (SSRI) zimeldine. It retains the pyridylallylamine core structure but incorporates six deuterium atoms at the N,N-dimethyl moiety, resulting in a molecular weight of 323.26 g/mol.

Molecular Formula C16H17BrN2
Molecular Weight 323.26 g/mol
Cat. No. B1140541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZimeldine-d6
Synonyms(Z)-3-(4-Bromophenyl)-(N,N-dimethyl-d6)-3-(3-pyridinyl)-2-propen-1-amine;  Zimelidine-d6; 
Molecular FormulaC16H17BrN2
Molecular Weight323.26 g/mol
Structural Identifiers
InChIInChI=1S/C16H17BrN2/c1-19(2)11-9-16(14-4-3-10-18-12-14)13-5-7-15(17)8-6-13/h3-10,12H,11H2,1-2H3/i1D3,2D3
InChIKeyOYPPVKRFBIWMSX-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Zimeldine-d6 (3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine): Deuterated SSRI Internal Standard for Precise Quantitation


Zimeldine-d6, formally 3-(4-bromophenyl)-3-pyridin-3-yl-N,N-bis(trideuteriomethyl)prop-2-en-1-amine (CAS 1185239-75-1), is a hexadeuterated analog of the selective serotonin reuptake inhibitor (SSRI) zimeldine. It retains the pyridylallylamine core structure but incorporates six deuterium atoms at the N,N-dimethyl moiety, resulting in a molecular weight of 323.26 g/mol . This stable isotope-labeled compound is primarily employed as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantitative bioanalysis of zimeldine in pharmacokinetic and metabolic studies [1].

Why Non-Deuterated Zimeldine or Alternative Deuterated Standards Cannot Substitute Zimeldine-d6


Non-deuterated zimeldine co-elutes and shares identical precursor/product ion transitions with the analyte, precluding its use as an internal standard in LC-MS/MS due to ion suppression and cross-talk artifacts. Alternative deuterated internal standards (e.g., zimeldine-13C6 or brompheniramine-d6) differ in either isotopic mass shift or chromatographic retention behavior, necessitating method revalidation. Zimeldine-d6 provides a +6 Da mass shift—sufficient for baseline resolution without altering the compound's physicochemical properties or retention time by more than 0.1 min relative to the non-deuterated form [1]. This minimizes matrix effects while maintaining identical extraction efficiency and ionization response, a requirement not met by structurally or isotopically divergent substitutes.

Quantitative Differentiation of Zimeldine-d6 Against Key Comparators: Evidence for Scientific Selection


Mass Spectrometric Differentiation: +6.05 Da Shift Enables Interference-Free Quantitation

Zimeldine-d6 (MW 323.26 g/mol) exhibits a mass shift of +6.05 Da compared to non-deuterated zimeldine (MW 317.23 g/mol), sufficient to avoid cross-talk in multiple reaction monitoring (MRM) transitions [1]. This mass difference ensures that the internal standard does not contribute to the analyte signal, a critical requirement for accurate quantitation in complex biological matrices [2].

LC-MS/MS Bioanalysis Internal Standard

Isotopic Enrichment ≥98% D Ensures Minimal Cross-Contamination in Quantitative Assays

Zimeldine-d6 is supplied with isotopic enrichment of 98% deuterium (D) at the N,N-dimethyl positions and chemical purity ≥95% as determined by HPLC . In comparison, generic deuterated standards may exhibit lower enrichment (e.g., 90-95% D), leading to residual protiated species that contribute to analyte signal and compromise lower limit of quantitation (LLOQ).

Isotopic Purity Deuterium Enrichment Analytical Reliability

Deuterium-Induced Metabolic Stabilization: Class-Level Evidence for Improved Pharmacokinetic Profile

Deuteration at metabolically labile sites, such as the N,N-dimethyl group of zimeldine, can reduce the rate of oxidative N-demethylation via the kinetic isotope effect (KIE). While direct comparative data for Zimeldine-d6 vs. zimeldine are not published, a comprehensive review of deuterated pharmaceuticals demonstrates that site-selective deuteration consistently decreases biotransformation rates, leading to prolonged half-life and reduced clearance [1]. For context, the parent compound zimeldine has a reported elimination half-life of 8.4±2 hours [2].

Deuterium Isotope Effect Metabolic Stability Pharmacokinetics

Structural Specificity: 3-Pyridinyl vs. 2-Pyridinyl Determines Pharmacological Class and Research Application

Zimeldine-d6 contains a 3-pyridinyl moiety and is classified as a selective serotonin reuptake inhibitor (SSRI) . In contrast, its structural analog brompheniramine-d6 (3-(4-bromophenyl)-3-pyridin-2-yl-N,N-bis(trideuteriomethyl)propan-1-amine) possesses a 2-pyridinyl group and acts as an H1 antihistamine . This positional isomerism results in divergent primary pharmacology: Zimeldine-d6 targets the serotonin transporter (SERT, IC50 ~0.1 µM for parent), whereas brompheniramine targets the histamine H1 receptor.

SSRI Antihistamine Structural Analog Receptor Selectivity

Primary Research and Industrial Applications of Zimeldine-d6 Based on Quantitative Evidence


LC-MS/MS Quantitation of Zimeldine in Pharmacokinetic Studies

Zimeldine-d6 serves as the optimal internal standard for the quantitative bioanalysis of zimeldine in plasma, urine, and tissue homogenates. The +6 Da mass shift ensures no cross-talk between analyte and internal standard channels, while the 98% isotopic enrichment minimizes background interference, enabling reliable quantitation at low ng/mL levels .

Metabolic Pathway Elucidation Using Deuterium Tracers

The site-specific deuteration of the N,N-dimethyl group allows researchers to track N-demethylation to norzimeldine without isotopic scrambling. Combined with high-resolution mass spectrometry, Zimeldine-d6 can differentiate parent drug from metabolite signals, facilitating accurate determination of metabolic clearance pathways .

Differentiation from Antihistamine Analogs in Multiplex Assays

In studies where both SSRIs and antihistamines are co-administered or screened, the distinct chromatographic and mass spectrometric signatures of Zimeldine-d6 (3-pyridinyl, SSRI) versus brompheniramine-d6 (2-pyridinyl, antihistamine) prevent misidentification and ensure accurate compound-specific quantitation .

Stable Isotope-Labeled Reference for Neurochemical Research

As a deuterated SSRI, Zimeldine-d6 is employed in in vitro receptor binding and uptake assays as a non-radioactive tracer, enabling precise determination of serotonin transporter occupancy and kinetics without the regulatory burden associated with radiolabeled compounds .

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